Compound Description: This compound is notable for its exhibition of concomitant dimorphism, existing in two distinct crystalline forms simultaneously. [] Both forms have multiple molecules in their asymmetric unit, a feature not commonly observed. [] This compound highlights the impact of even small structural changes on physical properties like polymorphism.
Relevance: Sharing the N-[2-(trifluoromethyl)phenyl]acetamide core with the target compound, this molecule replaces the acetamide portion with a benzamide group. [] This substitution, while seemingly minor, leads to significant differences in crystal packing and the interesting phenomenon of concomitant dimorphism, underlining the importance of detailed structural analysis in drug development.
3-Fluoro-N-[2-(trifluoromethyl)phenyl]benzamide, 3-bromo-N-[2-(trifluoromethyl)phenyl]benzamide and 3-iodo-N-[2-(trifluoromethyl)phenyl]benzamide
Compound Description: These three compounds, halogen-substituted analogs of 3-(trifluoromethyl)-N-[2-(trifluoromethyl)phenyl]benzamide, offer insights into the effects of halogen substitutions on molecular conformation. [] The 3-fluoro derivative crystallizes with two distinct molecules in the asymmetric unit, differing in the dihedral angle between the benzene rings. [] In contrast, the bromo and iodo analogs show a smaller dihedral angle and only one molecule in the asymmetric unit. []
Relevance: These compounds highlight the impact of halogen size on the conformation of molecules containing the N-[2-(trifluoromethyl)phenyl]acetamide core structure, which is also present in 2-cyclohexyl-N-[2-(trifluoromethyl)phenyl]acetamide. [] This suggests that halogen substitutions on the aromatic ring could be used to modulate the conformation and potentially the activity of related compounds.
Compound Description: This compound features a thiourea group instead of the acetamide found in the main compound and provides insights into hydrogen bonding patterns. [] Crystallographic analysis revealed the formation of both intramolecular and intermolecular hydrogen bonds involving the thiourea N—H groups. []
Relevance: While structurally distinct from 2-cyclohexyl-N-[2-(trifluoromethyl)phenyl]acetamide in its functional groups, this compound shares the crucial 2-(trifluoromethyl)phenyl moiety. [] Studying its hydrogen bonding propensities can inform on potential interactions of the parent compound in biological systems.
Compound Description: Identified through chemical screening and optimization, this compound acts as an inhibitor of the transient receptor potential ion channel TRPA1. [] It specifically inhibits the chemical activation of TRPA1 without affecting its response to cold temperatures. [] This selectivity makes it a valuable tool for studying TRPA1 and its role in pain sensation.
Relevance: This compound highlights the biological relevance of the 2-(trifluoromethyl)phenyl group, also present in 2-cyclohexyl-N-[2-(trifluoromethyl)phenyl]acetamide. [] Even though the core structures differ, the shared moiety suggests potential for exploring the target compound's interaction with TRPA1 or similar biological targets.
Compound Description: This compound, part of a series of 1,3,4-thiadiazole derivatives, showed promising anticancer activity in vitro against the MDA breast cancer cell line. [] Its potency exceeded that of the reference drug imatinib. []
Relevance: While the core structure differs, this compound shares the 2-(trifluoromethyl)phenyl)acetamide moiety with 2-cyclohexyl-N-[2-(trifluoromethyl)phenyl]acetamide. [] The presence of this shared moiety in a compound with anticancer activity suggests the potential for exploring similar activities in the target compound, particularly given the frequent use of N-phenyl acetamide derivatives in medicinal chemistry. [, ]
Compound Description: Developed through a hybrid design approach, this molecule is a potent inhibitor of c-KIT kinase, including various drug-resistant mutants. [] It shows promising in vivo antitumor activity against gastrointestinal stromal tumors and displays a favorable pharmacokinetic profile. []
Relevance: Although structurally distinct in its core from 2-cyclohexyl-N-[2-(trifluoromethyl)phenyl]acetamide, this compound incorporates the 2-(trifluoromethyl)phenyl)acetamide moiety. [] Its success as a kinase inhibitor highlights the potential of this structural motif in medicinal chemistry, suggesting avenues for investigating the target compound's interaction with kinases.
Compound Description: This molecule acts as a selective inhibitor of serine/arginine-rich protein kinases (SRPKs), crucial regulators of pre-mRNA splicing. [] It demonstrates significant cytotoxic activity against leukemia cell lines and triggers apoptosis. []
Relevance: While the core structures differ, both SRPIN340 and 2-cyclohexyl-N-[2-(trifluoromethyl)phenyl]acetamide share the 2-(trifluoromethyl)phenyl ring system. [] This commonality highlights the potential of this moiety in interacting with diverse biological targets and suggests further investigation of the target compound's activity against SRPKs or related enzymes.
Compound Description: This compound features a tetrazole ring and a 2-(trifluoromethyl)phenyl group. [] The crystal structure reveals weak hydrogen bonding and aromatic interactions contributing to its packing. []
Relevance: Despite having a different core structure than 2-cyclohexyl-N-[2-(trifluoromethyl)phenyl]acetamide, this compound shares the important 2-(trifluoromethyl)phenyl moiety. [] This suggests that exploring the target compound's potential for similar weak interactions, which are crucial for drug-target binding, could be worthwhile.
Compound Description: Derived from 18-β-Glycyrrhetinic acid, this compound exhibits potent anticancer activity with single-digit micromolar IC50 values across a panel of cancer cell lines. [] Its mechanism of action involves inhibiting multiple kinases and the proteasome. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.